molecular formula C7H3ClF3I B1453982 1-Chloro-4-iodo-2-(trifluoromethyl)benzene CAS No. 260355-20-2

1-Chloro-4-iodo-2-(trifluoromethyl)benzene

Cat. No. B1453982
M. Wt: 306.45 g/mol
InChI Key: MCIFWVOVVPVBRJ-UHFFFAOYSA-N
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Description

“1-Chloro-4-iodo-2-(trifluoromethyl)benzene” is a type of benzene derivative. Its molecular formula is C7H3ClF3I .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” consists of a benzene ring with chlorine, iodine, and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not available in the search results .

Scientific Research Applications

Catalytic Applications

1-Chloro-4-iodo-2-(trifluoromethyl)benzene has been used in catalytic applications. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, using a hypervalent iodine reagent. This process shows the involvement of radical species, indicating the compound's utility in complex chemical reactions (Mejía & Togni, 2012).

Synthesis and Modification

1,2,4-Tris(trifluoromethyl)benzene, a related compound, undergoes a hydrogen/metal exchange reaction, demonstrating the compound's utility in the synthesis and modification of complex organic structures (Schlosser, Porwisiak, & Mongin, 1998).

Halogenation Processes

This chemical has applications in the halogenation of polyalkylbenzenes. Using catalytic quantities of p-toluenesulfonic acid, it has been used for ring halogenations, demonstrating its effectiveness in introducing halogen atoms into organic compounds (Bovonsombat & Mcnelis, 1993).

Material Synthesis

In material science, the compound plays a role in the synthesis of novel materials. For instance, it has been used in the synthesis of novel fluorine-containing polyetherimide, indicating its utility in creating new polymers and materials (Yu Xin-hai, 2010).

Electrophilic Substitution Reactions

The reactivity of hypervalent iodine trifluoromethylation reagent with phenols showcases its role in electrophilic substitution reactions, highlighting its significance in organic synthesis and modifications (Stanek, Koller, & Togni, 2008).

Synthesis of Heterocyclic Compounds

This compound is also pivotal in the synthesis of heterocyclic compounds, as seen in the efficient access to o-phenylendiamines and the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, showcasing its versatility in organic chemistry (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Formation of Porous Materials

The compound is involved in the assembly of porous materials, as seen in the formation of triple helical columns via N-H...O hydrogen bonds in the halogen derivatives of tris(4-halophenyl)benzene-1,3,5-tricarboxamides (Rajput, Chernyshev, & Biradha, 2010).

Safety And Hazards

The safety and hazards associated with “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not specified in the search results .

Future Directions

The future directions for the use and study of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not specified in the search results .

properties

IUPAC Name

1-chloro-4-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFWVOVVPVBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655564
Record name 1-Chloro-4-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodo-2-(trifluoromethyl)benzene

CAS RN

260355-20-2
Record name 1-Chloro-4-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ushiki, K Kawabe, K Yamamoto-Okada… - Bioorganic & Medicinal …, 2022 - Elsevier
Intestinal sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b) inhibitors are expected to be potential new candidates for anti-hyperphosphatemia drugs. However, a …
Number of citations: 4 www.sciencedirect.com
L Huang, H Li, L Li, L Niu, R Seupel, C Wu… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we report the discovery of a series of new P300/CBP-associated factor (PCAF) bromodomain (BRD) inhibitors, which were obtained through a hit discovery process and …
Number of citations: 10 pubs.acs.org
L Song, R Merceron, F Hulpia, A Lucía, B Gracia… - European Journal of …, 2021 - Elsevier
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) has emerged as an attractive target for rational drug design. We recently investigated new families of non-nucleoside MtTMPK …
Number of citations: 4 www.sciencedirect.com

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